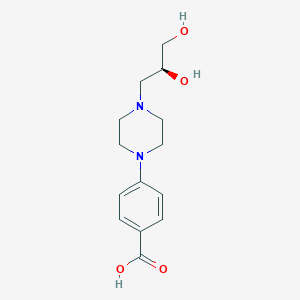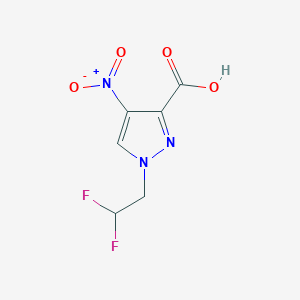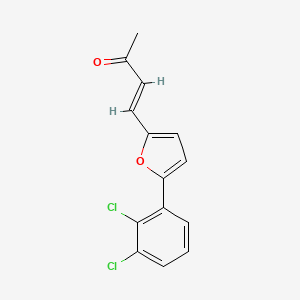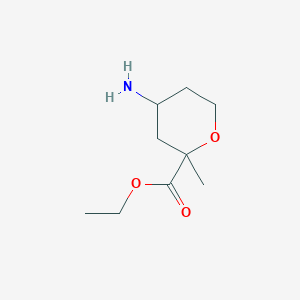
Ethyl 4-amino-2-methyloxane-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4-amino-2-methyloxane-2-carboxylate is a chemical compound with the CAS Number: 2089690-83-3 . It has a molecular weight of 187.24 .
Molecular Structure Analysis
The IUPAC name for this compound is ethyl 4-amino-2-methyltetrahydro-2H-pyran-2-carboxylate . The InChI code is 1S/C9H17NO3/c1-3-12-8(11)9(2)6-7(10)4-5-13-9/h7H,3-6,10H2,1-2H3 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.24 . More detailed physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources .科学的研究の応用
Polymer Chemistry and Material Science
- Cyclodextrins in Polymer Chemistry : Ethyl 1-[(4-hydroxyphenyl)aminocarbonyl)]-2-vinylcyclopropane carboxylate was oligomerized using horseradish peroxidase as a catalyst, demonstrating applications in enzymatic oxidative polymerization and cross-linking in aqueous mediums, highlighting the potential in creating novel polymeric materials (Yan Pang, H. Ritter, Monir Tabatabai, 2003).
Organic Synthesis
- Synthesis of Highly Functionalized Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate's reactivity in phosphine-catalyzed [4 + 2] annulations with N-tosylimines shows its utility in synthesizing complex organic structures, which could be relevant for designing synthesis routes involving Ethyl 4-amino-2-methyloxane-2-carboxylate (Xue-Feng Zhu, J. Lan, O. Kwon, 2003).
Enzymatic Reactions and Biocatalysis
- Enzymatic Kinetic Resolution of Primary Amines : The kinetic resolution of 2-amino-4-phenyl-butane using carboxylic acids and their ethyl esters as acyl donors highlights the potential of enzymes in selective chemical transformations, relevant for research on enzyme-catalyzed reactions of similar esters (M. Nechab, Nadia Azzi, N. Vanthuyne, M. Bertrand, S. Gastaldi, G. Gil, 2007).
Antioxidant and Antimicrobial Studies
- Sulfonamide Derived Esters : Studies on sulfonamide-derived esters, including methyl and ethyl esters, revealed significant antioxidant, enzyme inhibition, and antimicrobial activities. This underscores the broader potential of ethyl esters in pharmaceutical and biochemical research (M. Danish, A. Bibi, K. Gilani, M. Raza, Muhammad Ashfaq, M. Arshad, A. Asiri, K. Ayub, 2019).
Safety and Hazards
The compound is associated with certain hazard statements including H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 . For more detailed safety information, please refer to the MSDS .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-amino-2-methyloxane-2-carboxylate involves the reaction of ethyl 2-(chloromethyl)oxane-2-carboxylate with methylamine followed by reduction with sodium borohydride.", "Starting Materials": [ "Ethyl 2-(chloromethyl)oxane-2-carboxylate", "Methylamine", "Sodium borohydride", "Methanol", "Diethyl ether", "Hydrochloric acid", "Sodium hydroxide" ], "Reaction": [ "Step 1: Ethyl 2-(chloromethyl)oxane-2-carboxylate is dissolved in a mixture of methanol and diethyl ether.", "Step 2: Methylamine is added dropwise to the solution while stirring at room temperature.", "Step 3: The reaction mixture is stirred for several hours until TLC analysis shows complete consumption of the starting material.", "Step 4: The reaction mixture is then cooled to 0°C and sodium borohydride is added slowly with stirring.", "Step 5: The reaction mixture is stirred for several hours until TLC analysis shows complete reduction of the intermediate.", "Step 6: The reaction mixture is quenched with hydrochloric acid and the organic layer is separated.", "Step 7: The aqueous layer is basified with sodium hydroxide and extracted with diethyl ether.", "Step 8: The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.", "Step 9: The crude product is purified by column chromatography to yield Ethyl 4-amino-2-methyloxane-2-carboxylate as a white solid." ] } | |
| 2089690-83-3 | |
分子式 |
C9H18ClNO3 |
分子量 |
223.70 g/mol |
IUPAC名 |
ethyl 4-amino-2-methyloxane-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H17NO3.ClH/c1-3-12-8(11)9(2)6-7(10)4-5-13-9;/h7H,3-6,10H2,1-2H3;1H |
InChIキー |
RSQJILHOFQBVCP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CC(CCO1)N)C |
正規SMILES |
CCOC(=O)C1(CC(CCO1)N)C.Cl |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2877477.png)

![2-(1H-benzo[d]imidazol-1-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2877484.png)
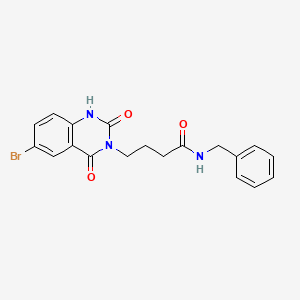
![N-((5-phenylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2877489.png)
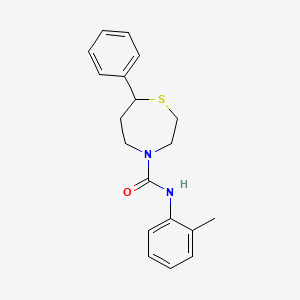
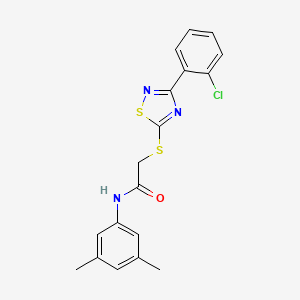
![2-[(5-Methylfuran-2-yl)methyl]-2-azabicyclo[2.2.1]heptane](/img/structure/B2877494.png)
![2-chloro-N-(4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[d][1,3]thiazol-2-yl)acetamide](/img/structure/B2877495.png)
![Methyl 3-[(3-chloro-4-methylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2877496.png)
